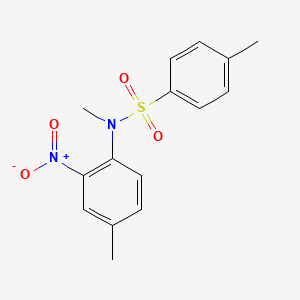
Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester
Übersicht
Beschreibung
Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester, also known as carbanolate, is a chemical compound with the molecular formula C10H12ClNO2. It is a derivative of carbamic acid and is characterized by the presence of a 4-chloro-3,5-xylyl ester group. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Methyl-carbaminat, 4-Chlor-3,5-xylyl-ester kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von 4-Chlor-3,5-dimethylphenol mit Methylisocyanat. Die Reaktion findet typischerweise unter kontrollierten Bedingungen statt, oft in Gegenwart eines Katalysators wie einer Base (z. B. Natriumhydroxid), um die Bildung der Esterbindung zu erleichtern.
Industrielle Produktionsmethoden
In industriellen Umgebungen wird die Produktion von Methyl-carbaminat, 4-Chlor-3,5-xylyl-ester häufig mit kontinuierlichen Durchflussreaktoren hochskaliert. Dieses Verfahren ermöglicht eine bessere Kontrolle der Reaktionsbedingungen wie Temperatur und Druck, was zu höheren Ausbeuten und Reinheitsgraden des Endprodukts führt. Der Einsatz automatisierter Systeme erhöht auch die Effizienz und Sicherheit des Produktionsprozesses.
Analyse Chemischer Reaktionen
Reaktionstypen
Methyl-carbaminat, 4-Chlor-3,5-xylyl-ester unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können sie in Amine oder andere reduzierte Formen umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können das Chloratom durch andere Nucleophile ersetzen, was zu einer Vielzahl von Derivaten führt.
Gängige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nucleophile wie Natriummethoxid (NaOCH3) oder Kaliumcyanid (KCN) können unter geeigneten Bedingungen eingesetzt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Chinone ergeben, während die Reduktion Amine erzeugen kann. Substitutionsreaktionen können zu einer großen Bandbreite an Derivaten führen, abhängig von dem eingeführten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Methyl-carbaminat, 4-Chlor-3,5-xylyl-ester hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Diese Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antifungale Eigenschaften.
Medizin: Es werden Forschungsarbeiten durchgeführt, um sein Potenzial als pharmazeutisches Mittel zu untersuchen, insbesondere bei der Entwicklung neuer Medikamente.
Industrie: Es wird aufgrund seiner Wirksamkeit bei der Bekämpfung von Schädlingen und Unkräutern bei der Produktion von Pestiziden und Herbiziden eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methyl-carbaminat, 4-Chlor-3,5-xylyl-ester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. In biologischen Systemen kann es bestimmte Enzyme hemmen oder zelluläre Prozesse stören, was zu seinen antimikrobiellen oder pestiziden Wirkungen führt. Die genauen Pfade und molekularen Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of carbamic acid, methyl-, 4-chloro-3,5-xylyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or pesticidal effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Carbamic acid, methyl-, 2-chloro-4,5-xylyl ester
- Carbamic acid, methyl-, 6-chloro-3,4-xylyl ester
- Carbamic acid, methyl-, (2-chloro-4,5-dimethyl)phenyl ester
Einzigartigkeit
Methyl-carbaminat, 4-Chlor-3,5-xylyl-ester ist aufgrund seiner spezifischen strukturellen Konfiguration einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Reaktionsmuster und Wirksamkeit in verschiedenen Anwendungen aufweisen, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Kontexten macht.
Eigenschaften
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-6-4-8(14-10(13)12-3)5-7(2)9(6)11/h4-5H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPPWESDRAKSEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217666 | |
| Record name | Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
673-00-7 | |
| Record name | Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamic acid, methyl-, 4-chloro-3,5-xylyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]-](/img/structure/B12008058.png)
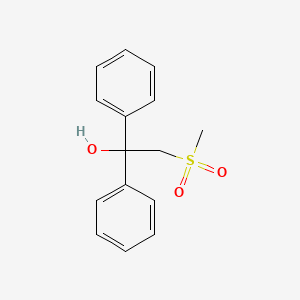

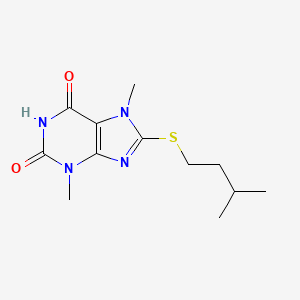
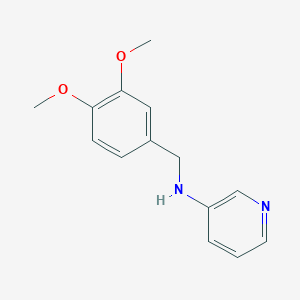

![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008089.png)
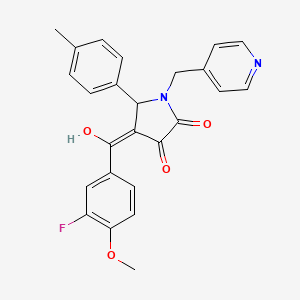


![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008133.png)
